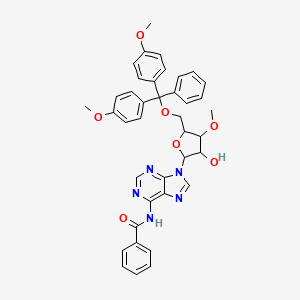

N6-Benzoyl-5'-O-DMT-3'-O-methyladenosine

CAS No.:

Cat. No.: VC16235449

Molecular Formula: C39H37N5O7

Molecular Weight: 687.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C39H37N5O7 |

|---|---|

| Molecular Weight | 687.7 g/mol |

| IUPAC Name | N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]purin-6-yl]benzamide |

| Standard InChI | InChI=1S/C39H37N5O7/c1-47-29-18-14-27(15-19-29)39(26-12-8-5-9-13-26,28-16-20-30(48-2)21-17-28)50-22-31-34(49-3)33(45)38(51-31)44-24-42-32-35(40-23-41-36(32)44)43-37(46)25-10-6-4-7-11-25/h4-21,23-24,31,33-34,38,45H,22H2,1-3H3,(H,40,41,43,46) |

| Standard InChI Key | BXARQKKKQMVIEG-UHFFFAOYSA-N |

| Canonical SMILES | COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

N6-Benzoyl-5'-O-DMT-3'-O-methyladenosine features a ribose sugar modified at three key positions:

-

N6-Benzoyl Group: A benzoyl moiety attached to the exocyclic amine of adenine enhances hydrophobicity and protects against enzymatic deamination.

-

5'-O-Dimethoxytrityl (DMT) Group: This bulky protecting group prevents undesired side reactions during oligonucleotide synthesis and facilitates purification via reverse-phase chromatography .

-

3'-O-Methyl Group: Methylation at the 3'-hydroxyl confers resistance to ribonucleases, prolonging the compound’s half-life in biological systems.

The molecular formula (C₃₉H₃₇N₅O₇) and weight (731.79 g/mol) were confirmed through mass spectrometry and nuclear magnetic resonance (NMR) analyses. Key structural attributes include:

-

Planar Adenine Core: Facilitates base pairing with complementary nucleic acids.

-

Ribose Conformation: The 2'-endo puckering of the methylated ribose optimizes steric compatibility with RNA polymerases.

Synthesis and Production Methods

Stepwise Synthetic Route

The synthesis of N6-Benzoyl-5'-O-DMT-3'-O-methyladenosine proceeds via four stages:

-

Adenosine Protection:

-

The 5'-hydroxyl is protected with a DMT group using dimethoxytrityl chloride in anhydrous pyridine.

-

The 3'-hydroxyl is methylated via treatment with methyl iodide and silver oxide.

-

-

N6-Benzoylation:

-

Benzoyl chloride reacts with the exocyclic amine of adenine under basic conditions (e.g., triethylamine).

-

-

Deprotection and Purification:

Industrial-scale production employs automated synthesizers to achieve >95% purity, with yields exceeding 80% under optimized conditions.

Chemical Reactivity and Reaction Mechanisms

Key Reaction Pathways

The compound participates in three primary reactions:

-

Oxidation:

-

Potassium permanganate oxidizes the ribose’s 2'-hydroxyl to a ketone, forming a 2'-keto derivative.

-

-

Reduction:

-

Sodium borohydride reduces the N6-benzoyl group to a benzyl alcohol under acidic conditions.

-

-

Substitution:

-

Nucleophilic agents (e.g., amines) displace the methyl group at the 3'-position, enabling further functionalization.

-

Mechanism of Action in Biological Systems

As a nucleoside analog, N6-Benzoyl-5'-O-DMT-3'-O-methyladenosine incorporates into RNA strands during transcription, where its 3'-O-methyl group sterically hinders ribonuclease activity. This inhibition stabilizes RNA molecules, making it valuable for studying post-transcriptional regulation and designing RNA-based therapeutics.

Applications in Biochemical Research

RNA Modification Studies

The compound’s stability allows precise investigation of:

-

Epitranscriptomic Modifications: Methylation patterns influenced by the 3'-O-methyl group mimic natural RNA modifications like m⁶A.

-

RNA Interference (RNAi): Modified siRNAs incorporating this nucleoside show prolonged gene-silencing effects in vitro.

Therapeutic Development

-

Antiviral Agents:

-

Incorporation into antisense oligonucleotides inhibits viral replication by blocking RNA-dependent RNA polymerases.

-

-

Cancer Therapeutics:

-

Apoptosis induction in leukemia cell lines (IC₅₀ = 12 μM) has been observed, attributed to disrupted nucleotide metabolism.

-

Comparative Analysis with Related Compounds

The absence of a 2'-modification in N6-Benzoyl-5'-O-DMT-3'-O-methyladenosine distinguishes it from phosphoramidite derivatives, enabling unique applications in unmodified RNA contexts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume